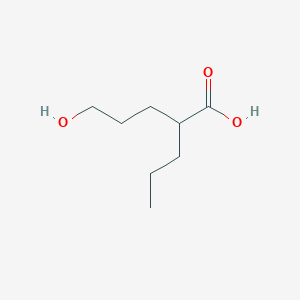

5-Hydroxyvalproic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-hydroxy-2-propylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c1-2-4-7(8(10)11)5-3-6-9/h7,9H,2-6H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIWBCJXKYKOLJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCCO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90968428 | |

| Record name | 5-Hydroxy-2-propylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90968428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53660-23-4 | |

| Record name | 5-Hydroxyvalproic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53660-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxyvalproate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053660234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxy-2-propylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90968428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 53660-23-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Hydroxyvalproic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013898 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biotransformation Pathways and Enzymology of 5 Hydroxyvalproic Acid Formation

This specific transformation is an ω-oxidation reaction, a metabolic process that involves the hydroxylation of the terminal methyl group of a fatty acid chain. researchgate.netdrugbank.com In the case of VPA, this results in the addition of a hydroxyl group at the C5 position, yielding 5-OH-VPA. scribd.commdpi.comscribd.com

Several specific cytochrome P450 isoenzymes, which are primarily located in the liver, have been identified as the catalysts for this reaction. news-medical.netnih.gov Extensive in vitro research using human hepatic microsomes and cDNA-expressed CYP enzymes has elucidated the roles of individual enzymes in the formation of 5-OH-VPA. nih.gov The primary enzymes involved are CYP2C9, CYP2A6, and CYP2B6. mdpi.comnews-medical.netnih.govmdpi.compathbank.orgkegg.jp

Studies have shown that CYP2C9 is the predominant enzyme responsible for the 5-hydroxylation of VPA. pharmgkb.orgnih.gov In experiments with human liver microsomes from individuals with the fully functional CYP2C9*1 genotype, inhibitors of CYP2C9 dramatically reduced the formation of 5-OH-VPA by 75-80%. mdpi.comnih.govmdpi.com In contrast, inhibitors for CYP2A6 and CYP2B6 had a much smaller effect on the production of this metabolite. nih.gov Together, CYP2A6 and CYP2B6 are thought to contribute to about 20-25% of the formation of 5-OH-VPA and other oxidative metabolites. mdpi.commdpi.com While many other CYP enzymes exist, their contribution to the formation of 5-OH-VPA is minimal, estimated to be only 1-8% of the levels catalyzed by CYP2C9. nih.gov

Table 1: Key Enzymes in 5-Hydroxyvalproic Acid (5-OH-VPA) Formation

| Enzyme | Role | Relative Contribution | Citation(s) |

|---|---|---|---|

| CYP2C9 | Predominant catalyst of VPA 5-hydroxylation. | Catalyzes approximately 75-80% of 5-OH-VPA formation in the liver. | mdpi.comnih.govmdpi.com |

| CYP2A6 | Contributes to VPA 5-hydroxylation. | Part of a group (with CYP2B6) that provides 20-25% of formation. | mdpi.comnih.govmdpi.com |

| CYP2B6 | Contributes to VPA 5-hydroxylation. | Part of a group (with CYP2A6) that provides 20-25% of formation. | mdpi.comnih.govmdpi.com |

Considerations for Extrahepatic Metabolism Leading to 5 Hydroxyvalproic Acid

While the liver is the principal site for drug metabolism due to its high concentration of cytochrome P450 enzymes, these enzymes are also present in other tissues, leading to extrahepatic metabolism. scribd.comnews-medical.netmdpi.com The key enzymes responsible for producing 5-OH-VPA—CYP2C9, CYP2A6, and CYP2B6—are expressed predominantly in hepatocytes but have also been identified in specialized extrahepatic cells. mdpi.com

The metabolism of VPA is complex, and in some instances, extrahepatic metabolism may play a role. mdpi.comnih.gov However, the vast majority of VPA metabolism, including the oxidative pathways that form 5-OH-VPA, occurs in the liver. news-medical.netoup.com The contribution of non-hepatic tissues to the formation of 5-OH-VPA is generally considered to be minor compared to the liver's role. Although the potential for extrahepatic formation of 5-OH-VPA exists wherever the necessary CYP enzymes are active, the quantitative significance of this process outside the liver is not well-established in the scientific literature.

Pharmacogenomic and Genetic Determinants of 5 Hydroxyvalproic Acid Production

Influence of Single Nucleotide Variants (SNVs) on CYP Activity

Single Nucleotide Variants (SNVs), formerly known as Single Nucleotide Polymorphisms (SNPs), are variations at a single position in a DNA sequence. SNVs located within the exons of genes that code for metabolic enzymes can significantly alter the protein's structure and function. nih.gov This can lead to decreased, increased, or completely abolished enzyme activity, thereby altering the rate of metabolite formation, such as the 5-hydroxylation of VPA. nih.gov

The CYP2C9 enzyme is a predominant catalyst in the formation of 5-OH-VPA. oup.comnih.gov The gene for CYP2C9 is highly polymorphic, with several variants known to affect its enzymatic activity.

CYP2C91: This is the wild-type, or common, allele that encodes a fully functional CYP2C9 enzyme. mdpi.comnih.gov Individuals with the CYP2C91/*1 genotype exhibit normal, active 5-hydroxylation of VPA, with this pathway accounting for 75-80% of the process. mdpi.comnih.gov

CYP2C92 (p.R144C, rs1799853): This variant leads to a 50-70% reduction in the enzyme's activity. nih.gov In vitro studies using cDNA-expressed CYP2C92 have shown it to be less efficient in catalyzing the formation of 5-OH-VPA due to a reduced maximum reaction velocity (Vmax). researchgate.netnih.gov

CYP2C9*3 (p.I359L, rs1057910): This allele results in an almost complete loss of enzyme function, with a 75-99% reduction in activity. nih.gov The reduced efficiency of this variant in forming 5-OH-VPA is primarily due to an increased Michaelis constant (Km), indicating a lower affinity for the substrate. researchgate.netnih.gov

Studies on human liver microsomes have quantified the impact of these mutated alleles. Samples with one mutated CYP2C9 allele showed a 31% reduction in the formation rate of 5-OH-VPA, while samples with two mutated alleles exhibited a 58% reduction. researchgate.netnih.gov Patients who are homozygous (e.g., CYP2C92/2 or 3/3) or compound heterozygous (CYP2C92/3) for these non-functional variants have a "poor metabolizer" (PM) phenotype, which is associated with significantly slowed biotransformation of VPA. mdpi.comnih.gov

Table 1: Impact of CYP2C9 Genotypes on 5-OH-VPA Formation

| Genotype | Number of Mutated Alleles | Effect on Enzyme Activity | Reduction in 5-OH-VPA Formation Rate |

| CYP2C91/1 | 0 | Normal (Wild-type) | None |

| CYP2C91/2 or CYP2C91/3 | 1 | Reduced | 31% |

| CYP2C92/2 , 2/3 , or 3/3 | 2 | Significantly Reduced / Deficient (Poor Metabolizer) | 58% |

While CYP2C9 is the primary enzyme, CYP2A6 and CYP2B6 also contribute to the 5-hydroxylation of VPA. nih.govmdpi.com Together, these two isoenzymes are responsible for the formation of about 20–25% of 5-OH-VPA. mdpi.commdpi.com Like CYP2C9, the genes for these enzymes are also polymorphic.

CYP2A6: This enzyme is highly polymorphic, and variations can lead to significant differences in its activity. nih.gov The CYP2A64 allele represents a gene deletion, and individuals homozygous for this variant (CYP2A64/4) are considered poor metabolizers. mdpi.com The presence of low-functioning CYP2A6 SNVs is a risk factor for an increase in the plasma levels of toxic VPA metabolites. mdpi.com Another variant, CYP2A617, is known to be a reduced-function haplotype. mdpi.com

CYP2B6: This enzyme is also an active catalyst in the formation of 5-OH-VPA. mdpi.com The contribution of CYP2B6 can vary between individuals, partly due to substantial differences in its hepatic expression. oup.com The CYP2B6 gene is one of the most polymorphic CYP genes. frontiersin.org The CYP2B66 allele is a common, functionally deficient variant that leads to lower expression due to splicing defects. frontiersin.org Conversely, the highly functional CYP2B64 allele is associated with an ultra-rapid metabolizer (URM) phenotype and a higher rate of VPA oxidation. mdpi.com Another variant, CYP2B6*18, found predominantly in African populations, does not express a functional protein. frontiersin.org

Table 2: Functional Impact of Selected CYP2A6 and CYP2B6 Variants on Metabolism

| Gene | Variant | Functional Impact |

| CYP2A6 | CYP2A64 | Gene deletion, leading to a "Poor Metabolizer" (PM) phenotype when homozygous. mdpi.com |

| CYP2A6 | CYP2A617 | Reduced-function haplotype. mdpi.com |

| CYP2B6 | CYP2B64 | Highly functional allele, associated with an "Ultra-Rapid Metabolizer" (URM) phenotype. mdpi.com |

| CYP2B6 | CYP2B66 | Functionally deficient allele, leads to lower protein expression. nih.govfrontiersin.org |

| CYP2B6 | CYP2B6*18 | Does not express a functional protein. frontiersin.org |

Methodologies for Pharmacogenomic Assessment in Valproic Acid Metabolism

To understand and predict the interindividual variability in VPA metabolism, including the production of 5-OH-VPA, several pharmacogenomic methodologies are employed. These approaches aim to identify patients at risk for altered metabolic profiles.

Pharmacogenetic Testing (Genotyping): The primary method involves genotyping patients to identify specific SNVs in genes encoding drug-metabolizing enzymes, particularly CYP2C9, CYP2A6, and CYP2B6. nih.govmdpi.com This pre-treatment investigation can predict or prevent adverse reactions by identifying individuals with high-risk genotypes, such as poor or ultra-rapid metabolizers. nih.govmdpi.com

In Vitro Studies: The functional consequences of genetic variants are often characterized using in vitro systems. This includes using cDNA-expressed recombinant CYP enzymes to assess the catalytic activity of specific variants (e.g., CYP2C9*1, *2, and *3) towards VPA. researchgate.netnih.gov Another approach involves using human liver microsomes from individuals with known genotypes to study metabolite formation rates. researchgate.netnih.gov Additionally, chemical inhibitors selective for specific CYP enzymes (e.g., sulfaphenazole (B1682705) for CYP2C9) and enzyme-specific inhibitory monoclonal antibodies are used to determine the contribution of individual enzymes to a metabolic pathway. oup.comnih.gov

Pharmacogenetics-Informed Pharmacometabolomics: This is an innovative and personalized approach that integrates a patient's genetic profile with the quantitative analysis of drug metabolites. risksafety.ru It involves using pharmacogenetic profiling to identify at-risk patients and then monitoring the levels of VPA metabolites in biological fluids like blood or urine. risksafety.ru This combined strategy allows for a more comprehensive assessment of an individual's metabolic phenotype, moving beyond genetic prediction to actual metabolic measurement. mdpi.com

Analytical Methodologies for 5 Hydroxyvalproic Acid Quantification in Research

Chromatographic Techniques for Isolation and Measurement

Chromatography is the cornerstone for the analysis of 5-Hydroxyvalproic acid, enabling its separation from the parent drug, other metabolites, and endogenous components in complex biological samples like plasma, serum, and urine. researchgate.net

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the quantitative analysis of Valproic acid and its metabolites, including this compound. nih.govnih.gov Due to the low volatility of the hydroxylated metabolite, derivatization is a mandatory step to convert the analyte into a more volatile and thermally stable compound suitable for GC analysis.

Commonly, this involves trimethylsilylation, where trimethylsilyl (B98337) (TMS) derivatives are formed. nih.govnih.gov The analysis is then performed using selected ion monitoring (SIM), which enhances sensitivity and selectivity by focusing the mass spectrometer on specific mass-to-charge (m/z) fragments characteristic of the derivatized analyte, often the [M-CH₃]⁺ ion. nih.gov This approach allows for the simultaneous determination of multiple metabolites in a single analytical run. nih.govnih.gov Sample preparation typically involves extraction with an organic solvent like ethyl acetate (B1210297) prior to derivatization. nih.gov GC-MS methods have demonstrated high precision and a broad dynamic range, capable of quantifying metabolites at very low concentrations. nih.gov

Table 1: GC-MS Method Parameters for Valproic Acid Metabolite Analysis

| Parameter | Description | Reference |

|---|---|---|

| Derivatization | Trimethylsilylation | nih.gov, nih.gov |

| Ionization Mode | Electron Impact (EI) | mdpi.com |

| Detection Mode | Selected Ion Monitoring (SIM) | nih.gov, nih.gov |

| Monitored Ion | Typically [M-CH₃]⁺ | nih.gov |

| Sample Matrix | Plasma, Serum, Urine | nih.gov, nih.gov |

| Precision | Inter-day variation <15% for ten metabolites | nih.gov |

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred method for quantifying this compound due to its high sensitivity, specificity, and throughput. researchgate.netnih.govnih.gov These methods can simultaneously measure the parent drug and several of its metabolites in a single, rapid analysis. researchgate.netnih.gov

Sample preparation often involves a straightforward protein precipitation step, sometimes followed by dilution. researchgate.netnih.gov Alternatively, solid-phase extraction (SPE) can be used for cleaner extracts. nih.gov Separation is achieved on reverse-phase columns, such as C18, using an isocratic or gradient mobile phase typically consisting of methanol (B129727) or acetonitrile (B52724) and an aqueous solution containing an additive like ammonium (B1175870) acetate or formic acid to improve ionization and peak shape. researchgate.netnih.gov

Detection is performed with a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides excellent specificity. For this compound, detection is usually carried out in negative electrospray ionization mode (ESI-). researchgate.net The use of a stable isotope-labeled internal standard, such as 5-OH-VPA-d7, is critical for ensuring accuracy and precision. researchgate.netnih.gov

Table 2: Performance Characteristics of a Validated LC-MS/MS Method for this compound

| Parameter | Value | Reference |

|---|---|---|

| Lower Limit of Quantification (LLOQ) | 51.25 ng/mL | nih.gov |

| Linearity (Correlation Coefficient) | >0.995 | nih.gov |

| Intra-day and Inter-day Accuracy | Within ±15% | nih.gov |

| Intra-day and Inter-day Precision | <15% | nih.gov |

| Chromatographic Run Time | 2.0 min | nih.gov |

High-performance liquid chromatography (HPLC) with conventional detectors like ultraviolet (UV) or fluorescence is challenging for the direct analysis of this compound. actamedicamarisiensis.ro Like its parent compound, Valproic acid, this compound is a short-chain fatty acid that lacks a significant chromophore, resulting in poor absorption in the UV spectrum. actamedicamarisiensis.rohplc.eu

To overcome this limitation, derivatization is required to introduce a UV-absorbing or fluorescent tag to the molecule. actamedicamarisiensis.ro While HPLC-UV methods have been developed for the parent drug, VPA, often involving derivatization with reagents like phenacyl bromide, specific applications focusing solely on this compound using these detectors are less common in recent literature, having been largely superseded by mass spectrometric methods. researchgate.netmfd.org.mk When used, separation is typically performed on reverse-phase C18 columns. mfd.org.mknih.gov The complexity and additional time required for derivatization are significant drawbacks compared to direct LC-MS/MS analysis. actamedicamarisiensis.ro

Thin-layer chromatography (TLC) combined with densitometry offers a simpler and more cost-effective alternative for the quantification of some pharmaceuticals. nih.govnih.gov For compounds like Valproic acid and its metabolites that lack a native chromophore, post-chromatographic visualization is necessary. researchgate.net

In methods developed for Valproic acid, silica (B1680970) gel plates are commonly used for separation. nih.govnih.gov After development with a suitable mobile phase, the plate is treated with a visualizing reagent. nih.gov A 2% aqueous solution of copper (II) sulfate (B86663) has been shown to be effective, forming complexes that can be quantified. nih.govresearchgate.net Another system involves a 2′,7′-dichlorofluorescein-aluminum chloride-iron (III) chloride reagent. nih.govnih.gov Densitometric scanning is then performed at a specific wavelength to measure the absorbance or fluorescence of the resulting spots. nih.gov While this method has been validated for Valproic acid in pharmaceutical formulations, its application for the quantification of this compound in complex biological matrices is less established and would require significant validation. nih.govnih.gov One study noted that derivatization with reagents such as 4-bromophenacyl bromide could enable the analysis of VPA metabolites in plasma by TLC. nih.gov

Table 3: TLC-Densitometric Method Parameters for Valproic Acid

| Parameter | Method A | Method B | Reference |

|---|---|---|---|

| Visualizing Reagent | 2% aqueous CuSO₄ | 2′,7′-dichlorofluorescein-aluminum chloride-iron (III) chloride | nih.gov, nih.gov |

| Linearity Range | 20.00–80.00 µ g/spot | 1.00–2.00 µ g/spot | nih.gov, nih.gov |

| Limit of Detection (LOD) | 5.8 µ g/spot | 0.32 µ g/spot | nih.gov, nih.gov |

| Limit of Quantification (LOQ) | 17.4 µ g/spot | 0.97 µ g/spot | nih.gov, nih.gov |

Immunoassay-Based Detection Systems

Immunoassays are widely used in clinical settings for therapeutic drug monitoring of Valproic acid due to their speed and automation capabilities. sintmaria.bed-nb.info These assays, which include techniques like enzyme immunoassay and fluorescence polarization immunoassay, rely on the specific binding of an antibody to the target drug. sintmaria.bed-nb.info

However, a significant consideration for these assays is the potential for cross-reactivity with drug metabolites. The antibodies raised against Valproic acid can also recognize and bind to structurally similar metabolites, such as this compound. google.comgoogle.com This cross-reactivity can lead to an overestimation of the parent drug concentration if the metabolites are present in significant amounts. The degree of cross-reactivity varies depending on the specific antibody and assay design. Published data from different immunoassays show that the cross-reactivity for this compound can be substantial. google.comsiemens-healthineers.com While this is a source of interference for VPA-specific assays, it also indicates that these antibodies do interact with this compound.

Table 4: Reported Cross-Reactivity of Valproic Acid Immunoassays with this compound

| Immunoassay Type/Source | Reported Cross-Reactivity | Reference |

|---|---|---|

| Enzyme Immunoassay (Patent) | 55% | google.com, google.com |

| Particle-Enhanced Turbidimetric Inhibition Immunoassay (PETINIA) | 28% | siemens-healthineers.com |

| Homogeneous Enzyme Immunoassay | Not Detectable (at 50 µg/mL) | sintmaria.be |

Preclinical Investigations of 5 Hydroxyvalproic Acid Metabolism and Biological Interactions

In Vitro Studies in Hepatic Microsomal Systems

In vitro studies utilizing hepatic microsomal systems have been instrumental in elucidating the metabolic pathways of valproic acid (VPA), particularly the formation of its hydroxylated metabolite, 5-hydroxyvalproic acid (5-OH-VPA). These systems, derived from the endoplasmic reticulum of liver cells, contain a high concentration of drug-metabolizing enzymes, especially cytochrome P450 (CYP) isoenzymes, making them an excellent model for studying hepatic metabolism.

Enzymatic Reaction Kinetics and Substrate Specificity

Studies have shown that the CYP2C9 isoenzyme plays a significant role, with its wild-type variant (CYP2C9*1) being associated with a high rate of 5-hydroxylation. nih.gov In fact, it is estimated that CYP2C9 is responsible for approximately 75-80% of the 4-hydroxylation and 5-hydroxylation of VPA. nih.gov The remaining 20-25% of 5-OH-VPA formation is collectively handled by the CYP2A6 and CYP2B6 isoenzymes. nih.govmdpi.com

Kinetic studies have further detailed the efficiency of these enzymes. For instance, genetic variations in the CYP2C9 gene can significantly impact the rate of 5-OH-VPA formation. Microsomes from individuals with mutated CYP2C9 alleles (e.g., CYP2C92 and CYP2C93) exhibit a reduced capacity to produce 5-OH-VPA. researchgate.net Specifically, the formation of 5-OH-VPA was reduced by 31% in samples with one mutated allele and by 58% in those with two mutated alleles. researchgate.net These differences in metabolic rates are attributed to changes in the enzyme's kinetic parameters, such as the maximum reaction velocity (Vmax) and the Michaelis-Menten constant (Km), which reflects the enzyme's affinity for the substrate. researchgate.net

Table 1: Contribution of CYP Isoenzymes to this compound Formation

| CYP Isoenzyme | Contribution to 5-OH-VPA Formation | Notes |

|---|---|---|

| CYP2C9 | 75-80% nih.gov | The wild-type allele (CYP2C9*1) is most active. nih.gov |

| CYP2A6 | 20-25% (collectively with CYP2B6) nih.govmdpi.com | Also involved in the formation of other VPA metabolites. nih.gov |

| CYP2B6 | 20-25% (collectively with CYP2A6) nih.govmdpi.com | Its activity can be influenced by gender. mdpi.com |

Modulation of 5-Hydroxylation by Enzyme Inhibitors and Inducers

The activity of the CYP enzymes involved in 5-OH-VPA formation can be altered by the presence of other compounds that act as inhibitors or inducers.

Enzyme Inhibitors: Selective inhibitors of specific CYP isoenzymes have been used to confirm their role in 5-OH-VPA production. For example, sulfaphenazole (B1682705), a known selective inhibitor of CYP2C9, has been shown to dramatically decrease the formation of 5-OH-VPA in human liver microsomes. mdpi.comnih.gov Similarly, coumarin, a potent inhibitor of CYP2A6, can significantly reduce the formation of metabolites primarily produced by this enzyme. nih.gov

Enzyme Inducers: Conversely, certain drugs can induce the expression of CYP enzymes, leading to an increased rate of metabolism. Phenobarbital (B1680315), a well-known enzyme inducer, has been demonstrated to enhance the formation of 5-OH-VPA in rat liver microsomes. nih.gov This induction effect is not limited to phenobarbital; other anticonvulsant drugs like phenytoin (B1677684) and carbamazepine (B1668303) can also induce olefin formation, though phenobarbital appears to be a more potent inducer in this regard. osti.gov Pre-treatment of animals with phenobarbital has been shown to increase the in vitro formation rates of VPA metabolites. osti.gov

Table 2: Effects of Modulators on this compound Formation

| Modulator | Type | Target Enzyme(s) | Effect on 5-OH-VPA Formation |

|---|---|---|---|

| Sulfaphenazole | Inhibitor | CYP2C9 mdpi.comnih.gov | Decreased mdpi.comnih.gov |

| Coumarin | Inhibitor | CYP2A6 nih.gov | Implied decrease through inhibition of the responsible enzyme. nih.gov |

| Phenobarbital | Inducer | Cytochrome P450 enzymes nih.gov | Increased nih.gov |

Characterization of this compound in Animal Models

Animal models have been crucial for understanding the in vivo metabolic fate of VPA and its metabolites, including 5-OH-VPA. These studies allow for the analysis of metabolic profiles in various biological samples and across different species.

Metabolic Profiling in Various Animal Tissues and Biofluids

Metabolic profiling studies in animal models have successfully identified 5-OH-VPA in various biological matrices. Following the administration of VPA to rats, 5-OH-VPA has been detected in liver microsomes. capes.gov.br Furthermore, gas chromatography-mass spectrometry (GC-MS) analysis has confirmed the presence of 5-OH-VPA in the serum of mice. nih.gov The identification of this metabolite in both the primary site of metabolism (liver) and in systemic circulation (serum) provides a more complete picture of its distribution within the organism.

Comparative Metabolism Across Species

Significant species differences have been observed in the metabolism of VPA. While 5-OH-VPA is a recognized metabolite in humans, its presence and relative abundance can vary among different animal species. nih.gov For instance, early studies identified 5-OH-VPA in the serum of mice, but not in rats or dogs under the same experimental conditions. nih.gov However, later research did identify the formation of 5-OH-VPA in rat liver microsomes. capes.gov.br

The rate of formation of VPA metabolites also differs across species. For example, rabbit liver microsomes have been found to have the highest turnover rate for the formation of another VPA metabolite, 4-ene-VPA, compared to microsomes from humans, mice, and rats. osti.gov Such species-specific variations in metabolic pathways and rates are important considerations when extrapolating preclinical animal data to human scenarios. nih.govasm.org

Table 3: Detection of this compound in Different Species

| Species | Biofluid/Tissue | Detection Status | Reference |

|---|---|---|---|

| Human | Serum/Plasma, Urine | Detected | mdpi.comnih.gov |

| Mouse | Serum | Detected | nih.gov |

| Rat | Liver Microsomes | Detected | nih.govcapes.gov.br |

| Rabbit | Liver Microsomes | Implied (general VPA metabolism studied) | osti.gov |

| Dog | Serum | Not Detected in one study | nih.gov |

Role of 5 Hydroxyvalproic Acid in Valproic Acid Induced Metabolite Mediated Biological Effects

Identification as a Product of Valproic Acid P-Oxidation

5-Hydroxyvalproic acid (5-OH-VPA) is a recognized metabolite of valproic acid (VPA). mdpi.comnih.gov It is classified chemically as a hydroxy fatty acid, characterized by the presence of a hydroxyl group within its fatty acid chain. mdpi.comnih.gov The formation of this compound in the human body occurs primarily in liver cells, known as hepatocytes, through a metabolic process called P-oxidation. mdpi.comnih.gov

This specific oxidative pathway is catalyzed by several cytochrome P450 (CYP) isoenzymes. mdpi.comnih.gov Research has identified three key enzymes responsible for the conversion of VPA to 5-OH-VPA: CYP2A6, CYP2C9, and CYP2B6. mdpi.comnih.govmdpi.comresearchgate.net The CYP-mediated branch of VPA metabolism is significant, producing not only 5-OH-VPA but also another related metabolite, 4-hydroxyvalproic acid (4-OH-VPA). mdpi.comnih.gov Studies using in vitro models with human liver microsomes have demonstrated that CYP2C9 is a predominant enzyme in this process, with its common variant, CYP2C9*1, being associated with active 5-hydroxylation of VPA. mdpi.com Together, the isoenzymes CYP2A6 and CYP2B6 contribute to the formation of about 20–25% of 5-OH-VPA and other related metabolites. mdpi.com

Association with Valproic Acid-Related Mechanisms of Liver Injury

This compound is considered a toxic metabolite of VPA and has been demonstrated to exert hepatotoxic effects. mdpi.comnih.gov The liver injury associated with VPA is a complex process involving multiple mechanisms, including mitochondrial dysfunction, the generation of reactive metabolites, and oxidative stress. nih.govscilit.commdpi.com

The general mechanism of VPA-induced hepatotoxicity is often linked to mitochondrial toxicity. nih.gov This can occur through the inhibition of mitochondrial beta-oxidation and a subsequent decline in mitochondrial function. nih.gov The formation of toxic metabolites is a key factor in this process. scilit.com These reactive compounds can contribute to the depletion of the liver's antioxidant defenses, such as glutathione (B108866), and lead to an imbalance that favors oxidative stress, causing damage to hepatocytes. nih.govscilit.com While multiple metabolites are implicated in VPA hepatotoxicity, 5-OH-VPA is specifically noted for its contribution to liver injury. mdpi.comnih.gov The toxic effects of VPA metabolites are often dose-dependent and can accumulate, leading to cellular damage. mdpi.comnih.gov

Interplay with Broader Valproic Acid Metabolic Pathways Implicated in Cellular Stress

The metabolism of valproic acid is extensive and occurs via three primary pathways: P-oxidation by cytochrome P450 enzymes, mitochondrial beta-oxidation, and glucuronidation. mdpi.commdpi.comresearchgate.net 5-OH-VPA is a product of the P-oxidation pathway, which operates alongside the other metabolic routes. mdpi.commdpi.com This interplay is crucial, as metabolites from different pathways can collectively contribute to cellular stress and toxicity.

The P-oxidation pathway also produces 4-ene-VPA, a metabolite recognized for its hepatotoxicity. nih.govpharmgkb.org This metabolite can enter the mitochondria and undergo further biotransformation through the beta-oxidation pathway to form a highly reactive species, 2,4-diene-VPA-CoA. nih.gov This reactive metabolite can deplete mitochondrial glutathione pools and inhibit key enzymes involved in fatty acid beta-oxidation. nih.govpharmgkb.org

Future Directions and Emerging Research Avenues for 5 Hydroxyvalproic Acid

Integrated Pharmacometabolomic and Pharmacogenomic Research Strategies

A promising future direction lies in the integration of pharmacometabolomics—the study of how drugs affect the metabolome—and pharmacogenomics, which examines how genetic variations influence drug response. This combined approach is critical for understanding the variability in 5-OH-VPA formation and its clinical consequences.

The metabolism of VPA to 5-OH-VPA is primarily mediated by cytochrome P450 (CYP) isoenzymes, specifically CYP2A6, CYP2C9, and CYP2B6. nih.gov Genetic polymorphisms in the genes encoding these enzymes can lead to significant inter-individual differences in their activity. nih.gov Consequently, patients with certain genetic variants may produce 5-OH-VPA at different rates, potentially altering the therapeutic or toxic effects of VPA treatment.

Pharmacogenetics-informed pharmacometabolomics is an innovative strategy that uses a patient's genetic profile to predict their metabolic response to a drug. nih.govresearchgate.net By analyzing the concentrations of metabolites like 5-OH-VPA alongside a patient's genetic data, clinicians could identify individuals at higher risk for adverse reactions or those who might require dose adjustments. nih.gov This integrated strategy allows for a more holistic understanding, moving beyond a "one-size-fits-all" approach to a more precise and personalized one. Future research will likely focus on large-scale clinical studies to validate the associations between specific genetic variants, 5-OH-VPA levels, and clinical outcomes.

Table 1: Key Genes and Enzymes in 5-Hydroxyvalproic Acid Metabolism

| Gene | Enzyme | Role in 5-OH-VPA Metabolism | Implication for Research |

|---|---|---|---|

| CYP2A6 | Cytochrome P450 2A6 | Catalyzes the formation of 5-OH-VPA from Valproic Acid. nih.gov | Polymorphisms may alter metabolite levels, influencing drug efficacy and safety. |

| CYP2B6 | Cytochrome P450 2B6 | Contributes to the ω-1 oxidation pathway forming 5-OH-VPA. nih.gov | Genetic variations are a key focus for pharmacogenomic studies. |

| CYP2C9 | Cytochrome P450 2C9 | Plays a significant role in the metabolism of VPA to 5-OH-VPA. nih.gov | A primary target for predicting metabolic profiles in integrated research strategies. |

Development of Novel Analytical Platforms for Metabolite Profiling

Advancements in analytical chemistry are crucial for the deeper study of 5-OH-VPA. The development of more sensitive, specific, and high-throughput analytical platforms is essential for accurately quantifying this metabolite in complex biological matrices like plasma and urine.

Historically, Gas Chromatography-Mass Spectrometry (GC-MS) has been used for the analysis of VPA and its metabolites. nih.gov However, these methods often require laborious sample preparation, including chemical derivatization, because compounds like VPA lack a natural chromophore for UV detection. researchgate.net

Modern techniques are increasingly shifting towards Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). nih.gov These platforms offer higher sensitivity and specificity, often without the need for derivatization, and can be automated for high-throughput analysis. nih.govnih.gov Emerging microextraction techniques, such as liquid-phase microextraction (LPME) and dispersive liquid-liquid microextraction (DLLME), are being developed to reduce sample volume and solvent consumption, making the analytical process more efficient and environmentally friendly. researchgate.net

Future developments may include the application of techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) for rapid profiling and the creation of comprehensive metabolomics platforms capable of simultaneously measuring a wide array of VPA metabolites. researchgate.net Such advancements will enable more detailed pharmacokinetic studies and facilitate the routine monitoring of metabolites like 5-OH-VPA in clinical settings.

Table 2: Comparison of Analytical Platforms for 5-OH-VPA Analysis

| Analytical Platform | Advantages | Disadvantages | Future Outlook |

|---|---|---|---|

| GC-MS | Established methodology with good resolution. nih.gov | Often requires chemical derivatization and is time-consuming. researchgate.net | Likely to be superseded by LC-MS/MS for routine analysis. |

| HPLC-UV | Lower cost and wide availability. | Low sensitivity and specificity for VPA metabolites without a chromophore. nih.gov | Limited use without derivatization. |

| LC-MS/MS | High sensitivity, high specificity, no derivatization needed, high-throughput capability. nih.govnih.gov | Higher equipment cost. | The current gold standard, with ongoing improvements in speed and sensitivity. |

| Microextraction Techniques (e.g., LPME, DLLME) | Reduced sample volume, lower solvent consumption, increased efficiency. researchgate.net | Method development can be complex. | Increasing adoption for greener and more efficient sample preparation. |

Deeper Elucidation of Metabolic Interactions and Downstream Pathways

While the formation of 5-OH-VPA via ω-1 oxidation is known, its specific biological activities and interactions with downstream metabolic pathways remain largely unexplored. A significant future research avenue is to move beyond simply identifying 5-OH-VPA as a metabolite and to determine its specific cellular effects.

The parent compound, VPA, is known to have a complex metabolic profile and exerts its effects through multiple mechanisms, including the inhibition of histone deacetylases (HDACs) and interaction with the GABAergic system. nih.gov It is plausible that its metabolites, including 5-OH-VPA, also possess biological activity. They could contribute to the therapeutic effects of the parent drug, be inert, or mediate some of its adverse effects.

Future research must focus on isolating 5-OH-VPA and studying its direct effects on various cellular targets and pathways. This could involve in vitro studies using cell cultures to assess its impact on enzyme activity, gene expression, and cell signaling cascades known to be affected by VPA, such as the ERK pathway. nih.gov Investigating whether 5-OH-VPA inhibits HDACs or interacts with mitochondrial β-oxidation could reveal if it has a unique pharmacological profile. Understanding these interactions is critical for building a complete picture of VPA's mechanism of action and for identifying new therapeutic targets or strategies to mitigate toxicity. The elucidation of these downstream pathways is a key gap in the current knowledge and represents a frontier in VPA research.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Valproic acid |

Q & A

Q. What analytical methods are most reliable for quantifying 5-Hydroxyvalproic acid in biological samples, and what are their limitations?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is widely used due to its specificity and sensitivity in detecting 5-OH VPA, particularly in serum or plasma. However, immunoassays may exhibit cross-reactivity with structurally similar metabolites (e.g., 4-en VPA shows 36.7% cross-reactivity), necessitating validation via comparative chromatography . Gas chromatography (GC) is less common due to derivatization requirements.

Q. How does this compound differ metabolically from other Valproic Acid (VPA) metabolites, and what implications does this have for toxicity studies?

- Methodological Answer : 5-OH VPA is a β-oxidation metabolite of VPA, distinct from hepatotoxic metabolites like 4-en VPA. Its formation pathways can be mapped using isotopic labeling in in vitro hepatocyte models. Toxicity studies should prioritize distinguishing 5-OH VPA’s pharmacokinetic profile (e.g., clearance rates) from reactive metabolites via enzyme inhibition assays (e.g., CYP450 isoforms) .

Q. What are the primary challenges in synthesizing this compound for experimental use?

- Methodological Answer : Stereoselective synthesis of 5-OH VPA requires chiral catalysts (e.g., Sharpless epoxidation) to control hydroxyl group orientation. Purification via preparative HPLC or crystallization is critical to isolate the active enantiomer. Purity validation should include nuclear magnetic resonance (NMR) and X-ray crystallography .

Advanced Research Questions

Q. How can researchers resolve contradictory data on 5-OH VPA’s cross-reactivity in immunoassays across studies?

- Methodological Answer : Discrepancies arise from antibody specificity variations. To address this:

- Perform parallel validation using multiple antibody clones and compare results with LC-MS/MS.

- Use knockout matrices (e.g., serum spiked with individual metabolites) to isolate interference sources.

- Reference studies show 5-OH VPA cross-reactivity ranges from 20.0% to 22.2% depending on antibody batches .

Q. What experimental designs are optimal for studying 5-OH VPA’s role in mitochondrial dysfunction versus other VPA metabolites?

- Methodological Answer :

- Step 1 : Use isolated mitochondria from rodent liver models exposed to individual VPA metabolites.

- Step 2 : Measure β-oxidation rates via radiometric assays (e.g., C-palmitate) and reactive oxygen species (ROS) production.

- Step 3 : Compare dose-response curves for 5-OH VPA against 4-en VPA and 3-keto VPA.

- Key Consideration : Include uncoupling agents (e.g., FCCP) to differentiate direct mitochondrial effects .

Q. How can computational modeling improve the prediction of 5-OH VPA’s pharmacokinetic interactions with other drugs?

- Methodological Answer :

- Physiologically Based Pharmacokinetic (PBPK) models integrate in vitro metabolic stability data (e.g., microsomal half-life) and tissue distribution coefficients.

- Validate models against clinical data using Bayesian inference to account for population variability.

- Prioritize drugs metabolized by CYP2C9/19, as 5-OH VPA may compete for binding sites .

Q. What strategies mitigate batch-to-batch variability in 5-OH VPA reference standard preparation?

- Methodological Answer :

- Implement Quality-by-Design (QbD) principles: Define critical process parameters (CPPs) like temperature and pH during synthesis.

- Use orthogonal analytical methods (e.g., NMR for structural confirmation, DSC for purity).

- Collaborate with pharmacopeial agencies to align with USP/EP monographs for metabolite standards .

Methodological Best Practices

- Literature Reviews : Prioritize primary sources (e.g., Analytical Chemistry or Drug Metabolism Reviews) over aggregator sites. Use Google Scholar alerts with keywords like "this compound AND pharmacokinetics" .

- Data Reporting : Follow the Beilstein Journal of Organic Chemistry guidelines: Include raw chromatographic data in supplementary materials and specify statistical models (e.g., ANOVA with Tukey post-hoc tests) .

- Reproducibility : Pre-register synthetic protocols on platforms like Zenodo and share NMR spectra in public repositories (e.g., NMReDATA) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.